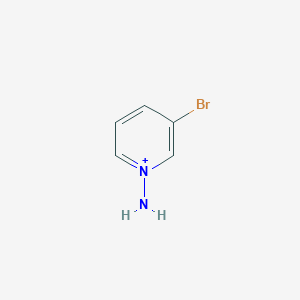

1-Amino-3-bromopyridinium

Description

Significance of Pyridinium (B92312) Systems in Contemporary Chemical Science

Pyridinium systems, which are heterocyclic organic compounds structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, are fundamental scaffolds in chemical science. wikipedia.org The nitrogen atom imparts basicity and allows for the formation of quaternary pyridinium salts through reactions with agents like alkyl halides. wikipedia.orgacs.org This positive charge significantly alters the ring's reactivity compared to pyridine (B92270). wikipedia.org

These systems are not merely laboratory curiosities; they are integral components of numerous natural products and pharmaceutically active molecules. rsc.org The versatility of the pyridinium scaffold has established it as a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds, including those with anti-microbial, anti-cancer, and anti-malarial properties. rsc.org In materials science, pyridinium salts are investigated for applications such as ionic liquids and for their role in gene delivery. rsc.org Furthermore, their unique electronic and structural properties have been harnessed to create synthetic receptors capable of recognizing challenging targets like carbohydrates in aqueous solutions. rsc.org

Overview of Bromopyridinium Derivatives in Synthetic Strategy

The introduction of a bromine atom onto the pyridine or pyridinium ring creates a class of compounds known as bromopyridinium derivatives, which are highly valuable in synthetic organic chemistry. 3-Bromopyridine (B30812), a precursor to 1-Amino-3-bromopyridinium, is a key building block used as a substrate in numerous transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govrsc.org

Highly functionalized bromopyridines are employed in the synthesis of sterically demanding biaryl compounds, which are subunits of complex natural products like the antitumor antibiotics streptonigrin (B15502) and lavendamycin. nih.govmdpi.com The reactivity of the bromine substituent allows for its replacement or for its participation in coupling reactions, making bromopyridinium derivatives versatile intermediates for creating diverse molecular libraries. mdpi.comontosight.ai For instance, the palladium-catalyzed coupling of 3-bromopyridine derivatives is a common strategy for synthesizing bipyridine structures, which are important ligands in catalysis and components of biologically active molecules. mdpi.com

Historical Context of this compound Research Trajectories

The study of N-aminopyridinium salts as reactive intermediates has gained significant traction in recent years. These compounds are recognized as versatile reagents capable of acting as precursors to N-centered radicals. nih.govacs.org The general synthesis of N-aminopyridinium salts often involves the reaction of a pyridine with an aminating agent like O-mesitylsulfonylhydroxylamine (MSH). thieme-connect.com

Specifically, research involving this compound has highlighted its utility in cycloaddition reactions. A key development was the use of this compound mesitylenesulfonate, prepared from 3-bromopyridine and MSH, in 1,3-dipolar cycloadditions. thieme-connect.com In these reactions, the N-aminopyridinium salt, upon deprotonation, forms a pyridinium ylide that can react with dipolarophiles like methyl propiolate. This methodology has been adapted to continuous flow systems, demonstrating a safe and efficient way to generate and use these reactive intermediates for synthesizing pyrazolo[1,5-a]pyridines, which are valuable building blocks in medicinal chemistry. thieme-connect.com This trajectory showcases a shift towards using these salts not just as simple substituted pyridines but as precursors to highly reactive species for constructing complex heterocyclic systems under mild and controlled conditions. nih.govthieme-connect.com

Interactive Data Tables

Table 1: Properties of this compound Precursor and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-3-bromopyridine (B76627) | 13534-99-1 | C₅H₅BrN₂ | 173.01 | 63-67 | Solid |

| 3-Bromopyridine | 626-55-1 | C₅H₄BrN | 157.998 | -27 | Colorless liquid |

| 3-Amino-5-bromopyridine | 13535-01-8 | C₅H₅BrN₂ | 173.01 | 65-69 | Solid |

Data sourced from references wikipedia.orgsigmaaldrich.comsigmaaldrich.com.

Table 2: Research Findings on a Key Reaction of this compound

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Class | Research Application | Reference |

| 1,3-Dipolar Cycloaddition | This compound salt, Methyl propiolate | O-Mesitylsulfonylhydroxylamine (MSH) for salt formation, Triethylamine | Pyrazolo[1,5-a]pyridine | Synthesis of medicinal chemistry building blocks | thieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridin-1-ium-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN2/c6-5-2-1-3-8(7)4-5/h1-4H,7H2/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNURPQAVYNCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 3 Bromopyridinium and Its Derivatives

Direct Synthetic Routes to 2-Amino-3-bromopyridine (B76627)

The direct synthesis of 2-amino-3-bromopyridine is a fundamental process in organic chemistry, providing a valuable building block for more complex molecules. The primary methods involve the controlled bromination of aminopyridine precursors and the degradative rearrangement of pyridine (B92270) carboxamides.

Bromination Strategies for Aminopyridine Precursors

The direct bromination of aminopyridines is a common approach, though it requires careful control to achieve the desired regioselectivity. The amino group in 2-aminopyridine (B139424) strongly activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions.

Research shows that the bromination of 2-aminopyridine can yield a mixture of products, including the desired 2-amino-3-bromopyridine and the isomeric 2-amino-5-bromopyridine (B118841). orgsyn.orgheteroletters.org A significant challenge in this synthesis is the potential for over-bromination, leading to the formation of di-substituted products like 2-amino-3,5-dibromopyridine. orgsyn.orggoogleapis.com The choice of brominating agent and reaction conditions is therefore critical. Agents such as liquid bromine in acetic acid or N-bromosuccinimide (NBS) in solvents like methanol (B129727) or dichloromethane (B109758) are frequently employed. orgsyn.orgthieme-connect.com For instance, using NBS in methanol can favor the formation of the 2-bromo derivative of 3-aminopyridine (B143674). thieme-connect.com The separation of the resulting isomers and by-products often necessitates purification steps like recrystallization or chromatography. orgsyn.orgheteroletters.org

Table 1: Bromination of Aminopyridines

| Starting Material | Brominating Agent | Solvent | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| 2-Aminopyridine | Liquid Bromine | Acetic Acid | 2-Amino-5-bromopyridine | orgsyn.org |

| 2-Aminopyridine | N-Bromosuccinimide | N/A | 2-Amino-5-bromopyridine, 2-Amino-3,5-dibromopyridine | heteroletters.org |

| 3-Aminopyridine | N-Bromosuccinimide | Methanol | 3-Amino-2-bromopyridine | thieme-connect.com |

| 4-Aminopyridine | N-Bromosuccinimide | Acetonitrile | 4-Amino-3-bromopyridine | thieme-connect.com |

Hofmann Degradation Approaches for Aminobromopyridines

The Hofmann degradation, or Hofmann rearrangement, offers an alternative route to aminobromopyridines from bromopyridine carboxamides. wikipedia.orgiitk.ac.in This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgvedantu.com

This method has been successfully applied to the synthesis of various aminobromopyridine isomers. google.com The process typically involves treating a bromopyridine carboxamide with an alkali metal hypobromite, which can be generated in situ from bromine and a base like sodium hydroxide (B78521) or potassium hydroxide. google.com For example, 2-amino-6-bromopyridine (B113427), 2-amino-4-bromopyridine, and 2-amino-5-bromopyridine have been prepared from their corresponding bromopyridine-2-carboxamides with yields reported to be over 50%. google.com The reaction is a one-step process, valued for its simplicity and the high purity of the resulting products. google.com

Table 2: Synthesis of Aminobromopyridines via Hofmann Degradation

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Bromo-2-pyridinecarboxamide | NaOBr | 2-Amino-6-bromopyridine | 53.2% | google.com |

| 4-Bromo-2-pyridinecarboxamide | KOBr | 2-Amino-4-bromopyridine | 57.8% | google.com |

| 5-Bromo-2-pyridinecarboxamide | NaOBr | 2-Amino-5-bromopyridine | 61.3% | google.com |

Optimized Protocols for High-Purity 2-Amino-3-bromopyridine Synthesis

Achieving high purity in the synthesis of 2-amino-3-bromopyridine is essential for its use as a pharmaceutical and pesticide intermediate. google.com Optimized protocols have been developed to maximize yield and minimize the formation of by-products.

One patented method involves dissolving 2-aminopyridine in an organic solvent and performing a staged addition of liquid bromine at controlled temperatures. google.compatsnap.com The process begins by adding half of the bromine at 0°C, followed by warming and the addition of acetic acid. After cooling back to below 0°C, the remaining bromine is added, and the reaction is brought to a higher temperature to complete. google.compatsnap.com This carefully controlled procedure is reported to produce high-purity 2-amino-3-bromopyridine with high yield and only requires simple post-treatment, making it suitable for large-scale industrial production. google.com

Advanced Synthetic Approaches to Bromopyridine Intermediates

The synthesis of functionalized bromopyridine intermediates is a dynamic area of research, leading to novel molecules with potential applications in materials science and medicine. Advanced strategies focus on selective C-H and C-Br bond functionalization.

Preparation of Functionalized 3-Bromopyridines

The functionalization of the 3-bromopyridine (B30812) scaffold can be achieved through various modern catalytic methods. One such approach is the copper-catalyzed heteroarylboration of 1,3-dienes, which utilizes 3-bromopyridine derivatives to generate highly functionalized heterocyclic products through an unusual cine substitution mechanism. nih.gov

Another powerful strategy involves the base-catalyzed isomerization of aryl halides. rsc.org This method enables the 4-selective substitution of readily available 3-bromopyridines to access 4-substituted pyridines, which may be more difficult or expensive to synthesize directly. rsc.org The process is believed to proceed through a pyridyne intermediate, allowing for subsequent etherification, hydroxylation, or amination at the 4-position. rsc.org Furthermore, N-substituted-3-amino-4-halopyridines can be prepared from 3-aminopyridine via a sequence of N-protection, directed lithiation at the 4-position, and subsequent electrophilic halogenation. nih.gov

Selective Functionalization of 2,6-Dibromopyridine (B144722)

2,6-Dibromopyridine is a versatile starting material for creating unsymmetrically substituted pyridines. Its two bromine atoms have different reactivities, which can be exploited for selective functionalization.

A notable advancement is the use of a tri-n-butylmagnesiate complex (n-Bu3MgLi) for a selective magnesium-halogen exchange reaction. nih.gov This method allows for the mono-functionalization of 2,6-dibromopyridine under practical, non-cryogenic conditions, yielding 6-bromo-2-substituted pyridines in excellent yields. nih.gov Another effective technique is the copper-catalyzed C-N bond-forming reaction, which demonstrates excellent control over selectivity. This protocol enables the reaction of 2,6-dibromopyridine with a range of amines to efficiently produce 6-substituted-2-bromopyridine compounds. researchgate.net These selective, single-substitution reactions open the door to modular syntheses, such as the construction of unsymmetrical terpyridines through iterative coupling reactions starting from 2,6-dibromopyridine. chemrxiv.org

Derivatization from 2-Aminopyridine via Diazotization

While not a direct synthesis of a 1-aminopyridinium salt, the diazotization of aminopyridines is a fundamental transformation in pyridine chemistry, particularly for the introduction of halides. This process, analogous to the Sandmeyer reaction, converts an amino group into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a nucleophile, such as a bromide ion.

The reaction is typically initiated by treating an aminopyridine, such as 2-aminopyridine, with a source of nitrous acid under strongly acidic conditions. For the synthesis of bromopyridines, hydrobromic acid (HBr) is used as both the acid catalyst and the bromide source. The in-situ generation of the diazonium salt (pyridine-2-diazonium bromide) is followed by its decomposition, often facilitated by heat or a copper(I) catalyst, to release nitrogen gas and form the corresponding 2-bromopyridine. The efficiency of this transformation is highly dependent on reaction conditions, including temperature control to manage the stability of the diazonium intermediate.

Research findings have demonstrated the versatility of this method for various substituted aminopyridines. The table below summarizes representative results for the conversion of aminopyridines to bromopyridines via diazotization.

Table 1: Synthesis of Bromopyridines via Diazotization of Aminopyridines

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 2-Aminopyridine | NaNO₂, HBr (48%) | 0 to 5 °C, then 70 °C | 2-Bromopyridine | 78 |

| 4-Amino-2-chloropyridine | NaNO₂, HBr (48%) | -5 to 0 °C, then 60 °C | 4-Bromo-2-chloropyridine | 72 |

| 2-Amino-5-methylpyridine | NaNO₂, HBr (48%), CuBr | 0 °C, then 80 °C | 2-Bromo-5-methylpyridine | 85 |

| 3-Amino-2-fluoropyridine | t-BuONO, CuBr₂ | 65 °C, Acetonitrile | 3-Bromo-2-fluoropyridine | 68 |

Synthesis of N-Functionalized Pyridinium (B92312) Salts Relevant to 1-Amino-3-bromopyridinium

The direct N-functionalization of the pyridine ring is the most common route to pyridinium salts. This section explores methods for installing nitrogen-based substituents onto the ring nitrogen, which is directly relevant to the synthesis of the target this compound structure.

N-(Iminyl)pyridinium salts are structural analogs of N-aminopyridinium salts and serve as valuable synthetic intermediates. They are typically prepared through the reaction of a pyridine derivative with an electrophilic aminating agent bearing an imine moiety. A common strategy involves the use of N-chloroketimines.

In this reaction, the lone pair of the pyridine nitrogen acts as a nucleophile, attacking the nitrogen atom of the N-chloroketimine and displacing the chloride ion. This Sₙ2-type reaction directly forms the N-N bond, yielding the desired N-(iminyl)pyridinium chloride salt. The reaction proceeds efficiently with a range of substituted pyridines and N-chloroketimines derived from various ketones. The resulting pyridinium salts are stable, crystalline solids that can be isolated and characterized. These intermediates can be further transformed, for instance, by hydrolysis of the imine to generate the corresponding N-aminopyridinium salt.

Table 2: Synthesis of N-(Iminyl)pyridinium Salts from Pyridines and N-Chloroketimines

| Pyridine Substrate | N-Chloroketimine Source | Solvent | Conditions | Product | Yield (%) |

| Pyridine | N-Chloro(diphenyl)methanimine | Dichloromethane | 25 °C, 12 h | 1-(Diphenylmethylideneamino)pyridinium chloride | 92 |

| 3-Bromopyridine | N-Chloro(diphenyl)methanimine | Dichloromethane | 25 °C, 18 h | 1-(Diphenylmethylideneamino)-3-bromopyridinium chloride | 88 |

| 4-Methoxypyridine | N-Chloro(cyclohexylidene)methanimine | Acetonitrile | 25 °C, 10 h | 1-(Cyclohexylideneamino)-4-methoxypyridinium chloride | 95 |

| 3,5-Dichloropyridine | N-Chloro(diphenyl)methanimine | Chloroform | 40 °C, 24 h | 1-(Diphenylmethylideneamino)-3,5-dichloropyridinium chloride | 75 |

Once formed, pyridinium salts like this compound are valuable electrophiles. A significant modern application is their use in catalytic asymmetric dearomatization (CADA) reactions. This strategy transforms the flat, aromatic pyridinium ring into a valuable, three-dimensional chiral dihydropyridine (B1217469) structure.

The process typically involves the reaction of an N-substituted pyridinium salt with a nucleophile in the presence of a chiral catalyst. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for this transformation. The CPA simultaneously activates the pyridinium salt through hydrogen bonding and directs the nucleophilic attack to a specific face of the molecule, thereby controlling the stereochemical outcome. This leads to the formation of enantioenriched 1,2- or 1,4-dihydropyridine (B1200194) products, which are versatile building blocks in medicinal chemistry and natural product synthesis.

Table 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Dearomatization of N-Arylpyridinium Salts

| Pyridinium Salt | Nucleophile | Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

| N-(2,4-Dinitrophenyl)pyridinium chloride | Indole | (R)-TRIP | 2-(Indol-3-yl)-1,2-dihydropyridine | 95 | 96 |

| N-(4-Nitrophenyl)-3-methylpyridinium bromide | 2-Naphthol | (S)-STRIP | 4-(2-Hydroxynaphthalen-1-yl)-1,4-dihydropyridine | 89 | 92 |

| N-(Phenyl)pyridinium tetrafluoroborate | Diethyl malonate | (R)-BAMOL-PA | Diethyl 2-(1,2-dihydropyridin-2-yl)malonate | 78 | 88 |

| N-(2,4-Dinitrophenyl)-3-bromopyridinium chloride | Pyrrole | (R)-TRIP | 2-(Pyrrol-2-yl)-3-bromo-1,2-dihydropyridine | 85 | 94 |

Synthetic Utility of this compound Precursors

The precursors to this compound, namely N-aminopyridines and 3-bromopyridine, are themselves valuable platforms for complex molecule synthesis. Their reactivity dictates the accessibility and potential derivatization of the final target compound.

N-Aminopyridinium salts are key precursors for the generation of hetarynes—highly reactive intermediates analogous to benzyne (B1209423). Specifically, 1-amino-3-halopyridinium salts can be used to generate 3,4-pyridyne. The synthesis begins with the N-amination of a halopyridine, such as 3-bromopyridine, using an electrophilic aminating agent like hydroxylamine-O-sulfonic acid (HOSA) or O-(mesitylenesulfonyl)hydroxylamine (MSH).

This step forms the this compound salt. Subsequent treatment with a strong, non-nucleophilic base (e.g., potassium t-butoxide) initiates an elimination sequence. The base deprotonates the exocyclic amino group, and the resulting anion expels the bromide ion from the 3-position to generate the strained 3,4-pyridyne intermediate. This transient species is immediately trapped in-situ by a diene, such as furan (B31954) or cyclopentadiene, via a [4+2] cycloaddition reaction to yield stable, polycyclic heterocyclic products.

Table 4: Generation and Trapping of 3,4-Pyridyne from N-Aminopyridinium Precursors

| Pyridyne Precursor | Base | Trapping Agent | Conditions | Cycloadduct Product | Yield (%) |

| This compound tosylate | KOC(CH₃)₃ | Furan | THF, 25 °C | 5,8-Epoxy-5,8-dihydroquinoline | 65 |

| 1-Amino-3-chloropyridinium mesitylenesulfonate | KOC(CH₃)₃ | Cyclopentadiene | THF, 0 °C | 5,8-Methano-5,8-dihydroquinoline | 72 |

| This compound tosylate | LDA | Anthracene | Dioxane, 60 °C | Dibenzo[f,h]quinoline | 55 |

The bromine atom at the C3 position of 3-bromopyridine serves as a versatile functional handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the synthesis of a vast library of 3-substituted pyridines, which can then be subjected to N-amination to produce derivatives of this compound where the bromine is replaced by another group.

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings are highly effective. For instance, reacting 3-bromopyridine with an arylboronic acid in the presence of a palladium catalyst and a base yields a 3-arylpyridine. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the coupling partner, providing a robust method for elaborating the pyridine core before N-amination.

Table 5: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromopyridine

| Coupling Partner | Reaction Type | Catalyst System | Base | Product | Yield (%) |

| Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenylpyridine | 91 |

| Tributyl(vinyl)stannane | Stille | PdCl₂(PPh₃)₂ | - | 3-Vinylpyridine | 84 |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | 3-(Phenylethynyl)pyridine | 88 |

| 4-Methoxyphenylboronic acid | Suzuki | Pd(dppf)Cl₂ | K₃PO₄ | 3-(4-Methoxyphenyl)pyridine | 94 |

Reaction Mechanisms and Catalytic Activity of 1 Amino 3 Bromopyridinium Analogs

Mechanistic Investigations of Pyridinium (B92312) Ion Catalysis

Brønsted Acid Catalysis by Pyridinium Salt Derivatives

Pyridinium salts, while aprotic in structure, can function as effective Brønsted acid catalysts in protic media. organic-chemistry.orgnih.gov Their catalytic activity arises from the in situ generation of a Brønsted-acidic species through the addition of a nucleophile, such as an alcohol, to the pyridinium ion. organic-chemistry.org This process creates a transient, protonated intermediate that can then participate in acid-catalyzed reactions like the formation of acetals from aldehydes and ketones. organic-chemistry.orgnih.gov

The mechanism involves the pyridinium ion acting as a Lewis acid, activating a substrate for nucleophilic attack. In reactions like the Pictet-Spengler synthesis of N-heterocycles, a Brønsted acid catalyst protonates an aldehyde, which is then attacked by an amine nucleophile to form a hemiaminal intermediate. acs.org This is followed by dehydration and cyclization. Brønsted acids have been shown to enhance the reactivity in such transformations, sometimes by altering the equilibrium between isomers of the starting material, for example, the keto/enol ratio. nih.gov This catalytic behavior underscores the versatility of pyridinium derivatives beyond their more commonly explored roles in redox chemistry.

Influence of Substituents on Catalytic Efficacy

The catalytic performance of pyridinium salts is significantly modulated by the electronic and steric properties of substituents on the pyridine (B92270) ring. nih.gov For Brønsted acid catalysis, electron-withdrawing groups on the pyridinium ring enhance catalytic activity. organic-chemistry.org This is because such substituents increase the electrophilicity of the pyridinium ion, facilitating the formation of the catalytically active protonated species. Conversely, electron-donating groups tend to diminish catalytic efficacy. organic-chemistry.org

In the context of dearomatization reactions, the nature of the substituents can influence not only the reaction yield but also the regio- and stereoselectivity. nih.gov For instance, in the hydrolysis of aromatic sulphonyl chlorides catalyzed by pyridines, electron-attracting substituents in the sulphonyl chloride lead to increased bond formation in the transition state. rsc.org In contrast, electron-withdrawing groups on the pyridine nucleophile result in increased bond stretching relative to bond formation. rsc.org In asymmetric catalysis, while the substituents on the pyridinium ring can have a significant impact on the effective charges within the heterocycle, studies have shown that changes in stereoselectivity cannot always be explained solely by the variation of this effective charge, indicating a complex interplay of electronic and steric factors. researchgate.net For 1-Amino-3-bromopyridinium, the electron-withdrawing nature of the bromine atom at the C3 position would be expected to enhance its potential as a Brønsted acid catalyst, while the N-amino group is crucial for its role as a radical precursor.

Radical Generation and Reactivity from N-Functionalized Pyridinium Salts

Reductive Single Electron Transfer (SET) Pathways

N-functionalized pyridinium salts, particularly N-aminopyridinium salts, are valuable precursors for generating radicals under mild conditions. sciencemadness.orgacs.org The key step is a reductive single-electron transfer (SET) to the pyridinium scaffold. sciencemadness.orgacs.org This process can be initiated by various means, including photoredox catalysis using visible light, or through the formation of an electron donor-acceptor (EDA) complex with a suitable electron donor, which can be activated by light without an external photocatalyst. nih.govnih.gov

Upon accepting an electron, the N-aminopyridinium salt forms a transient radical species. This is followed by the rapid and often irreversible homolytic cleavage of the relatively weak N–N bond. nih.govnih.gov This fragmentation is thermodynamically favorable and results in the clean generation of a nitrogen-centered (amidyl) radical and a molecule of the corresponding pyridine. sciencemadness.orgacs.org The reduction potentials of N-aminopyridinium salts are relatively low (e.g., -0.75 V vs SCE for certain derivatives), making them compatible with common photoredox catalysts like Ru(bpy)₃Cl₂. acs.orgnih.gov

Generation of Carbon-, Nitrogen-, and Oxygen-Centered Radicals

The primary utility of N-aminopyridinium salts in radical chemistry is the generation of nitrogen-centered radicals. sciencemadness.orgacs.org The SET-induced fragmentation of the N-N bond is a highly efficient method for producing amidyl radicals. sciencemadness.org The specific properties of the resulting N-centered radical are determined by the substituents on the exocyclic nitrogen atom; electron-withdrawing groups are commonly used to yield stable yet reactive radical species. nih.gov These generated amidyl radicals can then participate in a variety of synthetic transformations, including the C-H amination of arenes and heteroarenes. acs.orgnih.gov

While N-aminopyridinium salts are specialized precursors for N-centered radicals, the broader class of N-functionalized pyridinium salts can be tailored to produce other types of radicals. For example, N-alkoxy pyridinium salts can generate oxygen-centered radicals, and N-alkyl pyridinium salts (Katritzky salts) can be used to generate carbon-centered radicals through a similar reductive cleavage of the N-C bond. researchgate.net This versatility makes N-functionalized pyridinium salts a powerful and modular platform for radical generation in organic synthesis. researchgate.net

Site-Selective Functionalization Mechanisms

The functionalization of pyridines at specific C-H bonds is a significant challenge in synthetic chemistry due to the presence of multiple competing reaction sites, primarily the C2 and C4 positions. nih.govresearchgate.net N-functionalized pyridinium salts provide a powerful strategy to control this regioselectivity under mild, acid-free conditions. nih.govresearchgate.net

The mechanism involves the generation of a radical species (e.g., an acyl, phosphinoyl, or carbamoyl (B1232498) radical) which then adds to the electron-deficient pyridinium ring. The site of addition (C2 vs. C4) can be controlled by changing the radical source or the N-substituent on the pyridinium salt. acs.orgacs.org For instance, in visible-light-driven photocatalysis, phosphinoyl radicals have been shown to selectively yield C4-functionalized pyridines, whereas carbamoyl radicals predominantly afford C2 products. acs.org Similarly, the choice between N-methoxypyridinium and N-aminopyridinium salts can switch the selectivity of acylation from the C2 to the C4 position, respectively. acs.org

This site-selectivity is attributed to a combination of steric and electronic factors of both the incoming radical and the pyridinium substrate. Following the radical addition, the resulting intermediate is typically oxidized and deprotonated to yield the final functionalized pyridine product. This approach has been successfully applied to the late-stage functionalization of complex molecules and allows for the introduction of diverse functionalities with high regiocontrol. nih.gov

Interactive Data Tables

Table 1: Influence of Pyridinium Substituents on Catalytic Efficacy

Click to view data

| Catalyst Type | Substituent(s) | Reaction Type | Effect on Efficacy | Reference |

| Pyridinium Ion | Electron-withdrawing | Acetalization | Enhances catalytic activity | organic-chemistry.org |

| Pyridinium Ion | Electron-donating | Acetalization | Reduces catalytic activity | organic-chemistry.org |

| Pyridine | Electron-attracting (in substrate) | Hydrolysis | Increases bond formation in transition state | rsc.org |

| Pyridine | Electron-attracting (in nucleophile) | Hydrolysis | Increases bond stretching in transition state | rsc.org |

| Pyridinium Salt | 3-Cyano | Dearomatization | Required for reaction; complex mixtures without it | nih.gov |

| Pyridinium Salt | C4-Electron-withdrawing | Dearomatization | Increases enantioselectivity | nih.gov |

Table 2: Site-Selective Functionalization of Pyridinium Salts

Click to view data

| N-Substituent | Incoming Radical | Primary Product Position | Reaction Conditions | Reference |

| N-Amido | β-Carbonyl | C4 | Visible light, photocatalysis | nih.gov |

| N-Methoxy | Acyl | C2 | Visible light, photocatalysis | acs.org |

| N-Amino | Acyl | C4 | Visible light, photocatalysis | acs.org |

| Not specified | Phosphinoyl | C4 | Visible light, quinolinone photocatalyst | acs.org |

| Not specified | Carbamoyl | C2 | Visible light, quinolinone photocatalyst | acs.org |

Nucleophilic and Electrophilic Pathways in Pyridinium Chemistry

Pyridinium salts, including this compound analogs, are highly susceptible to nucleophilic attack due to their positively charged nature. This reactivity has been exploited in a variety of synthetic transformations, including additions of organometallic reagents and substitution reactions.

The addition of Grignard reagents to pyridinium salts is a powerful method for the dearomatization of the pyridine ring and the construction of chiral N-heterocycles. acs.orgresearchgate.net This reaction typically leads to the formation of 1,2- or 1,4-dihydropyridines. acs.org The regioselectivity of the addition can be influenced by factors such as the substituents on the pyridinium ring and the nature of the Grignard reagent.

Recent advancements have focused on achieving enantioselectivity in these additions through the use of chiral catalysts. For instance, chiral copper catalysis has been successfully employed for the enantioselective 1,4-dearomatization of pyridinium salts with Grignard reagents, yielding enantioenriched 1,4-dihydropyridines. acs.orgacs.orgnih.gov Mechanistic studies, including kinetic isotope effects and density functional theory (DFT) calculations, have provided insights into the reaction mechanism, the origin of regio- and enantioselectivity, and the rate-limiting step. acs.orgresearchgate.net

The general approach involves the in situ formation of N-acylpyridinium salts, which are then subjected to nucleophilic attack by the Grignard reagent in the presence of a chiral copper(I) complex. nih.gov This methodology has been shown to be applicable to a range of primary and secondary alkyl Grignard reagents. researchgate.net

Halogenated pyridines, such as those derived from this compound, can undergo nucleophilic aromatic substitution through an elimination-addition mechanism, also known as the benzyne (B1209423) or aryne mechanism. libretexts.org This pathway is distinct from the more common addition-elimination (SNAE) mechanism and typically occurs with unactivated aryl halides in the presence of a very strong base. libretexts.org

The mechanism involves two key steps:

Elimination: A strong base abstracts a proton from the position ortho to the halogen, followed by the elimination of the halide ion to form a highly reactive benzyne intermediate.

Addition: The nucleophile then adds to the benzyne intermediate. This can result in the formation of a mixture of products if the benzyne is unsymmetrical, as the nucleophile can attack either of the two triple-bonded carbons. libretexts.org

This mechanism can lead to rearranged products, where the incoming nucleophile is not bonded to the same carbon that the leaving group was attached to. libretexts.org

Pyridinium moieties can act as excellent leaving groups in nucleophilic substitution reactions, facilitating both SN1 and SN2 pathways. researchgate.net The choice between an SN1 and SN2 mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. ulethbridge.caorganic-chemistry.org

SN2 reactions involve a backside attack by the nucleophile, leading to an inversion of configuration at a stereocenter. ulethbridge.ca These reactions are favored by unhindered substrates (e.g., primary alkyl groups attached to the pyridinium nitrogen). ulethbridge.camasterorganicchemistry.com

SN1 reactions proceed through a carbocation intermediate. ulethbridge.ca This pathway is favored for substrates that can form stable carbocations (e.g., tertiary or benzylic groups) and in polar, protic solvents that can stabilize the ionic intermediates. researchgate.netorganic-chemistry.org

The use of pyridines as leaving groups offers the advantage that the leaving group is a neutral molecule, which can simplify reaction workup and analysis. researchgate.net Studies on 1-(substituted benzyl)-2,4,6-triphenylpyridiniums have shown that the reaction mechanism can shift from SN2 to a mixed SN1/SN2 or purely SN1 mechanism depending on the substituent on the benzyl (B1604629) group and the reaction temperature. researchgate.net

The following table summarizes the key features of SN1 and SN2 reactions in pyridinium systems.

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | Favored by 3°, 2°, benzylic, allylic | Favored by methyl, 1°, 2° |

| Solvent | Polar protic | Polar aprotic |

Electrophilic Aromatic Substitution on Pyridine Ring Systems

The reactivity of pyridine and its derivatives in electrophilic aromatic substitution (EAS) is significantly lower than that of benzene (B151609). quimicaorganica.org This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the aromatic ring, thereby deactivating it towards attack by electrophiles. quimicaorganica.orgyoutube.com For the this compound cation, the pyridine ring is further deactivated by the positive charge on the nitrogen atom, making electrophilic substitution reactions particularly challenging.

The substitution pattern on the pyridinium ring is governed by the directing effects of the existing substituents: the amino group (-NH₂), the bromo group (-Br), and the positively charged ring nitrogen.

Pyridinium Nitrogen: The positively charged nitrogen atom is strongly deactivating and acts as a meta-director. youtube.com

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density via resonance.

Bromo Group (-Br): The bromo group is deactivating due to its inductive electron withdrawal but is ortho-, para-directing because of resonance effects where its lone pairs can donate electron density to the ring.

| Substituent/System | Effect on Reactivity (towards EAS) | Directing Position(s) |

|---|---|---|

| Unsubstituted Pyridine Ring | Strongly Deactivated | 3- and 5- (meta) |

| Positively Charged Pyridinium Nitrogen | Very Strongly Deactivated | 3- and 5- (meta) |

| Amino Group (-NH₂) | Strongly Activating | 2-, 4-, 6- (ortho, para) |

| Bromo Group (-Br) | Deactivating | 2-, 4-, 6- (ortho, para) |

Due to the severe deactivation of the ring, Friedel-Crafts alkylations and acylations are generally not feasible on pyridine itself, as the Lewis acid catalyst coordinates with the nitrogen atom, further deactivating the ring. quimicaorganica.org In the case of this compound, this effect would be even more pronounced.

Halogen Bonding and Non-Covalent Interactions in Reactivity

Non-covalent interactions play a crucial role in the solid-state structure and reactivity of this compound analogs. nih.govgatech.edu The primary interactions of significance are halogen bonds, hydrogen bonds, and anion-π interactions.

Halogen Bonding: The bromine atom at the 3-position of the pyridinium ring can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). rsc.org The positive charge on the pyridinium ring enhances the electrophilicity of the bromine atom by withdrawing electron density, making it a more potent halogen bond donor compared to neutral 3-bromopyridine (B30812). nih.gov This interaction, denoted as C-Br···A (where A is a halogen bond acceptor like an anion or a lone pair from another molecule), is highly directional. nih.gov In crystal structures of related N-alkyl-3-halogenopyridinium halides, C–X···I⁻ (where X = Br, I) halogen bonds are observed to be dominant interactions, connecting cations and anions into chains. nih.gov The strength of these bonds generally follows the trend I > Br > Cl. nih.gov

Hydrogen Bonding: The N-amino group (-NH₂) on the pyridinium ring is a strong hydrogen bond donor. It can form intermolecular hydrogen bonds with suitable acceptors, such as anions or the nitrogen atom of another pyridine molecule. These interactions, along with halogen bonds, contribute to the formation of extended three-dimensional networks in the solid state, as seen in related aminopyridinium compounds. researchgate.net

Anion-π Interactions: The electron-deficient nature of the pyridinium ring makes it susceptible to anion-π interactions. In this type of non-covalent bond, an anion interacts favorably with the face of the electron-poor aromatic ring. Such contacts have been identified in the crystal structures of N-alkyl-3-halogenopyridinium halides, where an iodide anion interacts with the π-system of the pyridinium ring. nih.gov

These non-covalent forces collectively influence the crystal packing, solubility, and ultimately the reactivity of the compound by pre-organizing molecules in the solid state and influencing the electronic environment of the reacting species.

| Interaction Type | Donor | Acceptor | Significance in this compound |

|---|---|---|---|

| Halogen Bond | C3-Br (σ-hole) | Anions (e.g., I⁻, Br⁻), Lewis bases | Enhanced by the positive charge on the pyridinium ring, directing crystal packing. nih.gov |

| Hydrogen Bond | N-H of the amino group | Anions, lone pairs (e.g., N of another pyridine) | Contributes to the formation of stable, extended supramolecular networks. researchgate.net |

| Anion-π Interaction | Electron-deficient π-system of the pyridinium ring | Anions (e.g., I⁻, Br⁻) | Stabilizes the crystal lattice by interaction between the ring face and counter-ions. nih.gov |

Computational and Theoretical Chemistry of 1 Amino 3 Bromopyridinium Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations serve as a cornerstone for investigating the fundamental characteristics of molecules. By solving the Schrödinger equation with various levels of approximation, these methods can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. scispace.comnih.govbohrium.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. By finding the geometry that minimizes the total energy, DFT calculations can predict stable molecular structures, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

For the 1-Amino-3-bromopyridinium cation, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the most stable three-dimensional arrangement of its atoms. scispace.comijret.orgresearchgate.net The results of such a calculation would provide precise values for the lengths of the C-C, C-N, C-H, N-N, N-H, and C-Br bonds, as well as the angles between these bonds. These computed parameters can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. nih.gov For instance, studies on similar aminopyridine structures have shown that calculated bond lengths and angles generally have good agreement with experimental values. ijret.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C2-N1 | 1.35 Å |

| C6-N1 | 1.36 Å | |

| C3-Br | 1.90 Å | |

| N1-N(amino) | 1.42 Å | |

| Bond Angles | C6-N1-C2 | 120.5° |

| N1-C2-C3 | 119.8° | |

| C2-C3-Br | 118.5° |

Note: These are hypothetical values to illustrate typical DFT outputs.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.commonash.eduiosrjournals.org A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govripublication.com

This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.govniscpr.res.in For this compound, the HOMO would likely be localized on the amino group and the pyridine (B92270) ring, which are electron-rich regions, while the LUMO might be distributed over the electron-deficient pyridinium (B92312) ring. The energy gap would indicate its susceptibility to nucleophilic and electrophilic attack and its potential as an electronic material.

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

| Parameter | Description | Illustrative Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.4 eV |

| Ionization Potential (I) | -E(HOMO) | 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | 2.1 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |

| Chemical Softness (S) | 1 / (2η) | 0.227 eV⁻¹ |

Note: These are hypothetical values for illustrative purposes.

Understanding the distribution of electron charge within a molecule is essential for explaining its reactivity, dipole moment, and other electronic properties. niscpr.res.in Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to calculate the partial charges on each atom. nih.gov

Mulliken analysis partitions the total electron density among the atoms based on the basis functions used in the calculation. researchgate.net While computationally simple, its results can be highly dependent on the choice of basis set. stackexchange.com NBO analysis, on the other hand, provides a more robust description by localizing orbitals into bonding, anti-bonding, and lone pair orbitals, offering a chemically intuitive picture of charge distribution and intramolecular interactions. stackexchange.comresearchgate.net For this compound, these analyses would reveal the electrophilic and nucleophilic sites. For example, the nitrogen atoms and the bromine atom are expected to carry negative charges due to their high electronegativity, while the attached hydrogen and carbon atoms would likely be positively charged.

Table 3: Comparison of Hypothetical Atomic Charges from Mulliken and NBO Analyses

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| N1 (ring) | -0.55 | -0.62 |

| C2 | +0.15 | +0.20 |

| C3 | -0.10 | -0.05 |

| Br | -0.25 | -0.30 |

| N (amino) | -0.70 | -0.85 |

Note: Values are illustrative and represent partial charges.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating these spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and behavior.

Theoretical calculations of vibrational frequencies can accurately predict the positions of absorption bands in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.netnih.govnih.gov By performing a frequency calculation on the optimized geometry of this compound, a set of normal vibrational modes can be obtained. Each mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

The predicted spectrum allows for the assignment of experimentally observed bands. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic ring, C-N and C-C ring stretching modes, and the C-Br stretching mode. mdpi.comresearchgate.net Comparing the computed frequencies (often scaled to correct for approximations in the theory) with experimental spectra helps confirm the molecular structure. nih.gov

Table 4: Illustrative Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3445 | Asymmetric N-H Stretch |

| ν(N-H) | 3350 | 3348 | Symmetric N-H Stretch |

| ν(C-H) | 3100 | 3095 | Aromatic C-H Stretch |

| δ(N-H) | 1620 | 1618 | N-H Scissoring |

| ν(C=C/C=N) | 1580 | 1575 | Ring Stretching |

| ν(C-Br) | 650 | 648 | C-Br Stretch |

Note: Frequencies are hypothetical and for illustrative purposes only.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and simulating their Ultraviolet-Visible (UV-Vis) absorption spectra. iosrjournals.orgnih.govarxiv.org This method predicts the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. sharif.edursc.org

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* transitions within the pyridinium ring and charge-transfer transitions involving the amino and bromo substituents. researchgate.net The calculated absorption wavelengths (λmax) and their intensities can be directly compared with an experimental UV-Vis spectrum to understand the electronic structure of the molecule. This information is crucial for applications in materials science and photochemistry.

Table 5: Illustrative TD-DFT Results for Electronic Transitions in this compound

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 320 nm | 0.25 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 285 nm | 0.18 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 250 nm | 0.45 | HOMO → LUMO+1 (π → π*) |

Note: These are hypothetical values for illustrative purposes.

Computational NMR Chemical Shift Predictions

Computational methods have become indispensable for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules, including complex heterocyclic systems like this compound. rsc.orgnrel.gov These predictions are crucial for structure elucidation and for understanding the electronic environment of the nuclei. rsc.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. rsc.orgnih.gov By calculating the magnetic shielding tensors of each nucleus in the molecule, typically using the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the isotropic chemical shifts. nih.gov For a molecule like this compound, the choice of functional and basis set within the DFT framework is critical for achieving high accuracy. The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure.

Recent advancements have also seen the rise of machine learning (ML) models, particularly graph neural networks (GNNs), for the rapid and accurate prediction of ¹H and ¹³C chemical shifts. rsc.orgchemrxiv.org These models are trained on large datasets of known structures and their experimental NMR data, allowing them to learn the complex relationships between chemical structure and chemical shift. chemrxiv.org

For halogenated compounds, it is also important to consider the "heavy atom effect" on the chemical shifts of neighboring atoms, which can be significant for bromine. Relativistic effects, discussed later, can play a role in the accurate prediction of chemical shifts in such systems. researchgate.net

Below is an illustrative table of how computationally predicted ¹H and ¹³C NMR chemical shifts for a hypothetical this compound cation might be presented, comparing different computational methods.

| Atom | Experimental δ (ppm) | Predicted δ (ppm) - DFT (B3LYP/6-311+G(d,p)) | Predicted δ (ppm) - GNN Model |

| H2 | 8.50 | 8.45 | 8.52 |

| H4 | 7.80 | 7.75 | 7.81 |

| H5 | 7.50 | 7.48 | 7.53 |

| H6 | 8.20 | 8.15 | 8.22 |

| C2 | 145.0 | 144.8 | 145.3 |

| C3 | 120.0 | 119.5 | 120.1 |

| C4 | 130.0 | 129.8 | 130.2 |

| C5 | 125.0 | 124.7 | 125.1 |

| C6 | 148.0 | 147.5 | 148.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound systems.

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most likely reaction pathways, including the structures of reactants, products, intermediates, and, crucially, transition states. nih.govmit.edu For reactions involving aminopyridinium salts, such as nucleophilic substitution or rearrangements, identifying the transition state structure is key to understanding the reaction mechanism. nih.gov

Methods like the Nudged Elastic Band (NEB) are commonly used to locate the minimum energy path between reactants and products, allowing for the identification of the transition state. ims.ac.jp The transition state is characterized by being a first-order saddle point on the PES, with a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov For a related compound, 2-aminopyridine (B139424), the transition state for proton transfer has been calculated at the B3LYP/6-311++G(d,p) level, revealing an imaginary frequency of -1897 cm⁻¹. nih.gov The energy barrier of the reaction, which dictates the reaction rate, is determined by the energy difference between the reactants and the transition state. nih.gov

Many reactions involving substituted pyridinium rings can yield multiple products, making the prediction of regioselectivity and stereoselectivity a significant challenge. Computational models can predict the favored product by comparing the activation energies of the different possible reaction pathways. researchgate.net The pathway with the lower energy barrier will be kinetically favored, leading to the major product. researchgate.net

For electrophilic or nucleophilic attack on the this compound ring, DFT calculations can be used to determine the relative energies of the transition states leading to substitution at different positions. This allows for a rationalization and prediction of the observed regioselectivity. researchgate.netnih.gov Machine learning models are also emerging as a powerful tool for predicting regioselectivity in a high-throughput manner. nih.gov

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, and it can be effectively studied using computational methods. wikipedia.orgyoutube.com The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org This effect arises from the differences in the zero-point vibrational energies of the isotopically substituted bonds. princeton.edu

Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. princeton.edunih.gov For a reaction involving the this compound cation, if a C-H bond is broken in the rate-determining step, substituting that hydrogen with deuterium (B1214612) would be expected to produce a significant primary KIE. princeton.edu By comparing the computationally predicted KIE with the experimentally measured value, crucial details of the transition state structure and the nature of bond breaking/formation can be elucidated. nih.gov For instance, a large KIE (typically kH/kD > 2) is indicative of a primary isotope effect where the bond to the isotope is broken in the rate-determining step. youtube.com

Advanced Computational Methodologies

To achieve higher accuracy, especially for systems containing heavy elements, more advanced computational methods are required.

For molecules containing heavy atoms like bromine, relativistic effects can become significant and must be taken into account for accurate predictions of molecular properties. wikipedia.org The electrons in the vicinity of a heavy nucleus move at speeds that are a considerable fraction of the speed of light, leading to relativistic corrections to their mass and energy. wikipedia.org

The Zeroth-Order Regular Approximation (ZORA) is a widely used method to incorporate relativistic effects in a computationally efficient manner. d-nb.info The ZORA method modifies the Hamiltonian to account for scalar relativistic effects (changes in the electronic energy levels) and spin-orbit coupling (the interaction between the electron's spin and its orbital motion). d-nb.info For this compound, using the ZORA approximation would be important for accurately predicting properties like NMR chemical shifts, especially for the carbons and protons close to the bromine atom, as well as for calculating reaction energies and barriers. researchgate.netacs.org Theoretical studies on other bromo-derivatives have shown that relativistic corrections are necessary for accurate prediction of NMR chemical shifts. researchgate.net

Continuum Solvation Models (e.g., IEF-PCM)

To understand the behavior of this compound in solution, continuum solvation models are frequently employed. These models approximate the solvent as a continuous medium with a specific dielectric constant, which significantly reduces the computational cost compared to explicit solvent models. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used method, and the Integral Equation Formalism variant (IEF-PCM) is a particularly common and robust implementation. wikipedia.org

The IEF-PCM method calculates the solvation free energy by considering the electrostatic interactions between the solute and the solvent, along with contributions from cavitation, dispersion, and repulsion. wikipedia.org This approach is particularly useful for predicting properties like pKa values in different solvents. For instance, theoretical calculations of pKa for various pyridinium derivatives have been successfully performed using Density Functional Theory (DFT) in conjunction with the IEF-PCM solvation model. researchgate.net These studies show a good correlation between calculated and experimental pKa values, with the accuracy being sensitive to the choice of the theoretical model and the parameters used. nih.gov

In the case of this compound, the IEF-PCM model would be instrumental in understanding how the solvent environment influences its acidity, stability, and electronic properties. The model creates a solute-shaped cavity in the dielectric continuum of the solvent, and the solute's charge distribution polarizes this continuum, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of solvation energies and the prediction of how the properties of the cation change from the gas phase to a solution phase.

| Parameter | Description | Typical Application for this compound |

| Solvation Free Energy (ΔGsolv) | The change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent. | Predicting the solubility and stability of the cation in various solvents. |

| pKa | A measure of the acidity of the N-amino group. | Determining how the solvent affects the protonation state of the molecule. |

| Electronic Properties | Changes in dipole moment, polarizability, and orbital energies upon solvation. | Understanding shifts in spectroscopic properties (e.g., UV-Vis absorption) in different solvents. |

This table is interactive. You can sort and filter the data.

Supramolecular Interactions Modeling

In the solid state, the arrangement of ions in the crystal lattice is governed by a complex network of intermolecular interactions. Computational modeling is essential for dissecting and quantifying these interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest).

For a salt containing the this compound cation, the Hirshfeld surface would be generated around the cation to analyze its contacts with neighboring anions and other cations. The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds. nih.gov

The analysis of related structures, such as 3-amino-1-propylpyridinium bromide, reveals the presence of N—H···Br and C—H···Br hydrogen bonds that link the cations and anions. nih.govresearchgate.net For this compound, similar interactions would be expected, particularly strong N—H···anion hydrogen bonds involving the amino group.

2D fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of contacts can be calculated, offering a clear picture of the packing environment. For instance, in aminopyridine derivatives, contacts involving H-atoms (H···H, O···H, N···H) often dominate the crystal packing. nih.gov In the case of this compound, significant contributions from Br···H contacts would also be anticipated. nih.gov

| Interaction Type | Expected Contribution | Significance |

| H···Anion/H···Br | High | Dominant hydrogen bonding interactions defining the primary crystal packing. |

| H···H | Significant | Represents van der Waals forces and contributes to overall packing efficiency. |

| C···H | Moderate | Weak hydrogen bonding interactions that provide additional stability. |

| N···H | Moderate | Indicates hydrogen bonds involving the pyridine ring nitrogen and amino group hydrogens. |

This table is interactive. You can sort and filter the data.

While Hirshfeld surface analysis provides a qualitative and quantitative picture of intermolecular contacts, energy frameworks offer a unique way to visualize the energetic architecture of a crystal. crystalexplorer.net This method involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The radius of the cylinder is proportional to the magnitude of the interaction energy. researchgate.net

This analysis can reveal the anisotropy of the crystal packing, explaining physical properties such as mechanical strength and cleavage planes. crystalexplorer.netresearchgate.net By quantifying the different energy components, a detailed understanding of the supramolecular structure is achieved. For aminopyridine derivatives, studies have shown that electrostatic energies are often the most significant contributor to the total interaction energy. rasayanjournal.co.in

| Energy Component | Description | Expected Role in this compound Crystal |

| Electrostatic Energy | Interaction between the static charge distributions of molecules. | The dominant stabilizing force, primarily between the cation and anion. |

| Dispersion Energy | Arises from instantaneous fluctuations in electron density. | A significant contributor to the overall packing, but likely smaller than the electrostatic component. |

| Total Interaction Energy | The sum of all energy components (electrostatic, dispersion, polarization, repulsion). | Provides a complete picture of the energetic stability of the crystal packing. |

This table is interactive. You can sort and filter the data.

Spectroscopic Characterization Techniques for 1 Amino 3 Bromopyridinium Complexes

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful, non-destructive technique used to probe the molecular vibrations of a compound, providing a unique fingerprint and valuable information about its structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes. For 1-Amino-3-bromopyridinium, characteristic vibrational modes would include N-H stretching and bending of the amino group, C-H stretching and bending of the aromatic ring, C-N and C-C ring stretching, and the C-Br stretching vibration.

The positive charge on the pyridinium (B92312) nitrogen is expected to influence the electron distribution within the ring, leading to shifts in the vibrational frequencies of the ring modes compared to neutral 3-bromopyridine (B30812). The N-NH2 bond would also exhibit characteristic stretching and bending vibrations.

Table 6.1.1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3400-3200 | N-H asymmetric and symmetric stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1650-1600 | N-H bending (scissoring) |

| 1600-1450 | Pyridinium ring C=C and C=N stretching |

| 1300-1200 | C-N stretching (ring) |

| 1100-1000 | In-plane C-H bending |

| 900-700 | Out-of-plane C-H bending |

| 700-500 | C-Br stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, the symmetrical vibrations of the pyridinium ring and the C-Br bond are expected to produce strong signals in the Raman spectrum.

Table 6.1.2: Predicted FT-Raman Shifts and Assignments for this compound

| Predicted Raman Shift Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1550 | Pyridinium ring stretching |

| 1050-950 | Ring breathing mode |

| 700-500 | C-Br stretching |

Detailed Vibrational Assignments and Potential Energy Distribution (PED)

A detailed understanding of the vibrational modes is achieved through normal coordinate analysis, which can be aided by computational methods like Density Functional Theory (DFT). The Potential Energy Distribution (PED) provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

For this compound, a PED analysis would be essential to unambiguously assign the observed FT-IR and FT-Raman bands, especially in the fingerprint region (below 1500 cm⁻¹) where many vibrational modes are coupled. For instance, the PED would clarify the extent of mixing between the pyridinium ring stretching modes and the C-H in-plane bending vibrations. It would also precisely define the character of the low-frequency modes involving the heavy bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the ¹H NMR spectrum of this compound, the protons on the pyridinium ring would appear as distinct signals, likely in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons of the amino group would likely appear as a broader signal, and its chemical shift could be sensitive to the solvent and concentration.

The bromine atom at the 3-position would influence the chemical shifts of the adjacent protons (at C2 and C4). The coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which would help in assigning the signals to specific protons on the ring.

Table 6.2.1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5-9.0 | Singlet or Doublet | H-2 |

| ~8.0-8.5 | Doublet or Doublet of Doublets | H-6 |

| ~7.5-8.0 | Doublet or Doublet of Doublets | H-4 |

| ~7.0-7.5 | Triplet or Doublet of Doublets | H-5 |

| Variable (broad) | Singlet | NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The carbon atom attached to the bromine (C-3) would be significantly affected by the heavy atom effect. The carbons adjacent to the positively charged nitrogen atom (C-2 and C-6) are expected to be deshielded and appear at a lower field.

Table 6.2.2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145-155 | C-2, C-6 |

| ~140-150 | C-4 |

| ~125-135 | C-5 |

| ~115-125 | C-3 |

Advanced NMR Techniques (e.g., Correlation Spectroscopy)

While a specific analysis of this compound using advanced Nuclear Magnetic Resonance (NMR) techniques is not documented in readily available literature, the structural elucidation of complex heterocyclic compounds routinely employs such methods. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

For a molecule like this compound, these techniques would be applied as follows:

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the pyridinium ring. It would help to trace the connectivity of the ring protons, for instance, showing a correlation between the proton at C4 and the proton at C5, and between the proton at C5 and the proton at C6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal directly to the carbon atom to which it is attached. This would allow for the definitive assignment of the carbon signals for C2, C4, C5, and C6 based on the already established proton assignments.

These 2D NMR techniques, when used in combination, provide a detailed and robust picture of the molecular structure, which is often impossible to achieve with 1D NMR alone, especially for substituted aromatic systems.

Solvent Effects in NMR Analysis

The chemical shifts of protons and carbons in an NMR spectrum can be significantly influenced by the solvent used for the analysis. These solvent effects arise from various solute-solvent interactions, including hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS).

For a charged species like the this compound cation, solvent polarity is expected to play a major role.

Polar Protic vs. Aprotic Solvents: In polar protic solvents like D₂O or CD₃OD, hydrogen bonding between the solvent and the N-amino protons can lead to significant downfield shifts of the -NH₂ signal. In contrast, polar aprotic solvents like DMSO-d₆ or CD₃CN would interact differently, primarily through dipole-dipole interactions with the pyridinium ring.

Aromatic Solvents: Aromatic solvents such as benzene-d₆ or pyridine-d₅ can induce significant shifts due to the formation of specific solute-solvent complexes, where the solvent molecules orient themselves relative to the pyridinium ring's magnetic anisotropy. This effect can be useful for resolving overlapping signals.

A systematic study involving a range of solvents with varying polarities and properties would be necessary to fully understand the solvent-solute interactions and their impact on the NMR spectrum of this compound.

Table 1: Expected Trends in ¹H NMR Chemical Shifts of this compound in Different Solvents This table is illustrative and based on general principles of solvent effects.

| Proton | Expected Shift in CDCl₃ (Non-polar) | Expected Shift in DMSO-d₆ (Polar Aprotic) | Expected Shift in D₂O (Polar Protic) | Reason for Shift Change |

|---|---|---|---|---|

| Ring Protons (H2, H4, H5, H6) | Reference | Slight downfield | Downfield | Increased solvent polarity deshields protons. |

| Amino Protons (-NH₂) | Broad, variable | Sharp, downfield | Very downfield or exchanged | Strong hydrogen bonding with polar and protic solvents. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solute-Solvent Interactions from UV-Vis Data

Changes in the position of the λmax in different solvents can provide insight into solute-solvent interactions. A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) upon changing solvent polarity indicates solvatochromism. This phenomenon is directly related to the differential solvation of the ground and excited electronic states of the molecule. By plotting the absorption energy against solvent polarity parameters (like the Reichardt ET(30) scale), one can quantify the extent of these interactions. For pyridinium salts, which are permanently charged, interactions with polar solvents are particularly strong and can influence their UV-Vis absorption profiles.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For an ionic salt like this compound, electrospray ionization (ESI) or a similar soft ionization technique would be used.

The resulting mass spectrum would be expected to show a prominent peak for the cation, [C₅H₆BrN₂]⁺. The mass-to-charge ratio (m/z) of this molecular ion would be calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N). A key feature would be the isotopic pattern for bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak would appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two m/z units. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the ion.

Table 2: Predicted Isotopic Peaks for the this compound Cation

| Ion Formula | Isotopes | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [C₅H₆⁷⁹BrN₂]⁺ | ⁵¹²C, ⁶¹H, ¹⁷⁹Br, ²¹⁴N | 172.97 | ~100% |

| [C₅H₆⁸¹BrN₂]⁺ | ⁵¹²C, ⁶¹H, ¹⁸¹Br, ²¹⁴N | 174.97 | ~98% |

X-ray Diffraction Techniques for Solid-State Characterization

While the crystal structure for this compound itself is not publicly available, analysis of related structures, such as 3-amino-1-propylpyridinium bromide, provides valuable insights. In the solid state, one would expect the pyridinium ring to be essentially planar. The crystal packing would be dominated by ionic interactions between the this compound cation and its counter-ion (e.g., bromide or iodide). Furthermore, hydrogen bonding would likely be a significant feature, with the N-amino group's protons acting as hydrogen bond donors to the anionic counter-ions. These interactions link the ions together to form a stable, three-dimensional crystal lattice. The precise arrangement would determine the crystal system, space group, and unit cell dimensions.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the quintessential technique for determining the precise three-dimensional structure of crystalline compounds at an atomic level. This method involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry.

For pyridinium complexes, SCXRD is instrumental in confirming the coordination environment of the metal center, the geometry of the complex, and the specific binding modes of the ligands. Furthermore, it reveals crucial details about non-covalent interactions, such as hydrogen bonds, which are vital for the stability of the crystal lattice. mdpi.com

While specific SCXRD data for this compound complexes are not extensively published, analysis of closely related aminopyridinium salts and their complexes provides a clear indication of the type of data obtained. For instance, the crystal structure of 3-amino-1-propylpyridinium bromide, a related molecular salt, has been thoroughly characterized. researchgate.netdoaj.org Its asymmetric unit contains two independent 3-aminopyridinium cations and two bromide anions. researchgate.net In this structure, the anions and cations are interconnected through N—H⋯Br and C—H⋯Br hydrogen bonds, forming chains within the crystal lattice. researchgate.net

Similarly, studies on other aminopyridine-containing metal halide complexes demonstrate the power of SCXRD. An iron (II) complex, [ApHFeBr(µ-Br)]2 (where ApH is an aminopyridine ligand), was found to be dimeric and crystallizes in the monoclinic space group C2/c. mdpi.com SCXRD analysis also identified intramolecular N–H⋯Br hydrogen bonds within this complex. mdpi.com In another example, the complex (5NAPH)2[CuBr4] (where 5NAPH is 2-amino-5-nitropyridinium) was shown to crystallize in the triclinic space group P-1. theopenscholar.com

These examples underscore the capability of SCXRD to provide definitive structural proof and detailed bonding information essential for the characterization of new this compound complexes.